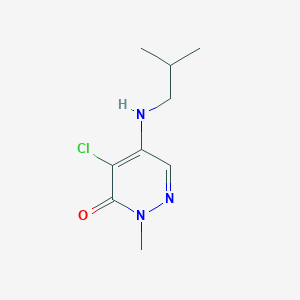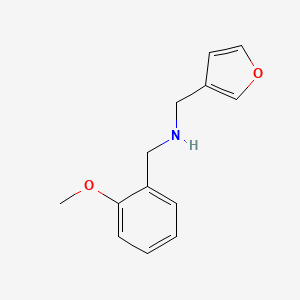![molecular formula C18H17N3O2S B5732359 N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)
N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide, also known as DPA-T, is a chemical compound with potential applications in scientific research. It is a thioacetamide derivative that has been shown to exhibit antitumor and anti-inflammatory properties.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been shown to have potential applications in scientific research. It has been reported to exhibit antitumor and anti-inflammatory properties. In a study by Li et al. (2017), N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide was found to inhibit the growth of human hepatocellular carcinoma cells in vitro and in vivo. Another study by Zhang et al. (2019) reported that N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide exhibited anti-inflammatory effects in a mouse model of acute lung injury. These findings suggest that N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide may have potential applications in cancer and inflammatory disease research.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs) in cancer cells (Li et al., 2017). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide may also exert its anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines (Zhang et al., 2019).
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been reported to exhibit antitumor and anti-inflammatory effects in vitro and in vivo. In a study by Li et al. (2017), N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide was found to inhibit the growth of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. Another study by Zhang et al. (2019) reported that N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide exhibited anti-inflammatory effects in a mouse model of acute lung injury by inhibiting the expression of pro-inflammatory cytokines. These findings suggest that N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide may have potential applications in cancer and inflammatory disease research.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide is its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to inhibit the activity of HDACs and expression of pro-inflammatory cytokines makes it a promising candidate for further research. However, one limitation of N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide is its solubility in water. This may make it difficult to administer in vivo and may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide. One possible direction is to investigate its potential as a therapeutic agent for other types of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, particularly its effects on HDACs and pro-inflammatory cytokines. Additionally, further research is needed to improve its solubility in water and to develop more effective methods of administration.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide involves the reaction of 3,5-dimethylphenyl isothiocyanate with 5-phenyl-1,3,4-oxadiazol-2-thiol in the presence of a base. The resulting product is then treated with acetic anhydride to yield N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide. This synthesis method has been reported in a research article by Li et al. (2017).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-13(2)10-15(9-12)19-16(22)11-24-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZZJRQVWCSFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)






![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)